molecular formula C14H14O3S B6372325 2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% CAS No. 1261952-36-6

2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95%

Cat. No. B6372325
CAS RN: 1261952-36-6
M. Wt: 262.33 g/mol
InChI Key: IGYIJJKNFVDYTO-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% (2M5MSPP) is a synthetic compound used in scientific research and in a variety of lab experiments. It is a colorless solid that can be obtained from a variety of sources, including chemical suppliers. 2M5MSPP is a versatile compound with a wide range of applications and has been studied extensively in recent years.

Scientific Research Applications

2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% has been studied extensively in recent years and has a wide range of applications in scientific research. It has been used as a model compound for studying the reactivity of aromatic sulfonates, as a reagent for the synthesis of other compounds, and as a starting material for the synthesis of pharmaceuticals. It has also been studied as a potential inhibitor of enzymes involved in cancer metabolism and as a potential therapeutic agent for treating cancer.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% is not fully understood. It is believed that the compound may act as an inhibitor of enzymes involved in cancer metabolism. It is also thought to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% have not been studied extensively. However, it is believed that the compound may have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects. It is also believed that the compound may act as an inhibitor of enzymes involved in cancer metabolism.

Advantages and Limitations for Lab Experiments

2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% has several advantages for lab experiments. It is relatively easy to obtain, the synthesis process is straightforward, and the compound is stable and can be stored for long periods of time. The main disadvantage of 2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% is that it is not water-soluble, which limits its use in aqueous solutions.

Future Directions

There are several potential future directions for 2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95%. Further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research is needed to develop more efficient synthesis methods and to improve the solubility of the compound in aqueous solutions. Finally, research is needed to develop new applications for 2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95%, such as in drug delivery systems or as a potential therapeutic agent for treating cancer.

Synthesis Methods

2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% is synthesized from commercially available starting materials. The synthesis is typically carried out in a two-step process. The first step involves the reaction of 3-methylsulfonylphenol with 2-methyl-5-chlorophenol in the presence of a base, such as sodium hydroxide. This reaction produces 2-methyl-5-(3-methylsulfonylphenyl)phenol, 95%. The second step involves the removal of the chlorine atom by heating in the presence of a reducing agent, such as sodium borohydride. The final product is a colorless solid that can be used in scientific research and lab experiments.

properties

IUPAC Name

2-methyl-5-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-10-6-7-12(9-14(10)15)11-4-3-5-13(8-11)18(2,16)17/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYIJJKNFVDYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683996
Record name 3'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-36-6
Record name 3'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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